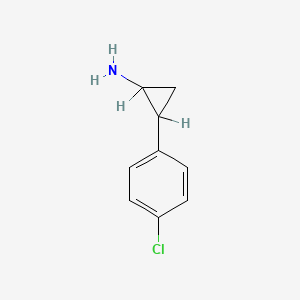

2-(4-Chlorophenyl)cyclopropan-1-amine

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLXPSANRSPTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976632 | |

| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61114-41-8 | |

| Record name | 2-(4-Chlorophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61114-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)cyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061114418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereospecific Synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine: A Technical Guide

Abstract

(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine is a pivotal chiral building block in the synthesis of various pharmaceutically active compounds. Its rigid cyclopropane scaffold and specific stereochemistry are crucial for biological activity, making its stereospecific synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth technical overview of the core methodologies for the stereospecific synthesis of this valuable compound. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven insights into experimental choices, and present detailed, self-validating protocols. The discussion will encompass asymmetric cyclopropanation reactions and enzymatic resolutions, offering a comprehensive resource for scientists engaged in the synthesis of complex chiral molecules.

Introduction: The Significance of the 2-Arylcyclopropylamine Motif

The 2-arylcyclopropylamine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including enzyme inhibitors and neurological agents.[1][2] The constrained conformation of the cyclopropane ring imparts a unique three-dimensional structure that can lead to high-affinity interactions with biological targets. The specific stereoisomer, (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, is of particular importance as a key intermediate. The precise spatial arrangement of the chlorophenyl and amine groups is critical for its utility in the synthesis of targeted therapeutics. Consequently, the development of robust and efficient stereospecific synthetic routes is a primary objective for process chemists and drug developers.

This guide will explore two principal strategies for achieving the desired (1R,2S) stereochemistry:

-

Asymmetric Cyclopropanation: The direct formation of the chiral cyclopropane ring from achiral precursors using chiral catalysts.

-

Enzymatic Kinetic Resolution: The separation of a racemic mixture of the target amine or a precursor using stereoselective enzymes.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation represents a highly atom-economical approach to chiral cyclopropanes. The core principle involves the reaction of an alkene with a carbene or carbenoid species, guided by a chiral catalyst to favor the formation of one enantiomer over the other. Rhodium(II) complexes have emerged as particularly effective catalysts for these transformations.[3][4][5]

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate catalysts are well-established for their ability to catalyze the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes.[3] The choice of chiral ligand on the rhodium center is paramount in dictating the enantioselectivity of the reaction.

A general workflow for this approach is outlined below:

Caption: Rhodium-catalyzed asymmetric cyclopropanation workflow.

2.1.1. Mechanistic Considerations and Catalyst Selection

The mechanism of rhodium-catalyzed cyclopropanation involves the formation of a chiral rhodium-carbene intermediate. The alkene then approaches this intermediate, and the stereochemical outcome is determined by the steric and electronic interactions with the chiral ligands. Ligands derived from chiral amino acids, such as N-arylsulfonyl prolinates, have shown excellent enantioselectivity.[3] The choice of the ester group on the diazoacetate can also influence the stereoselectivity.[3]

2.1.2. Experimental Protocol: Asymmetric Cyclopropanation

Materials:

-

4-Chlorostyrene

-

Ethyl diazoacetate

-

Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

tert-Butanol

-

Trifluoroacetic acid (TFA)

Procedure:

-

Cyclopropanation: To a solution of 4-chlorostyrene (1.0 eq) and the chiral rhodium(II) catalyst (0.01 eq) in anhydrous DCM at room temperature, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise over 4 hours. Stir the reaction mixture overnight.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl (1R,2S)-2-(4-chlorophenyl)cyclopropanecarboxylate.

-

Hydrolysis: Dissolve the ester in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture at reflux for 2 hours. Cool to room temperature and acidify with concentrated hydrochloric acid. Collect the precipitated carboxylic acid by filtration.

-

Curtius Rearrangement: To a solution of the carboxylic acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and DPPA (1.1 eq). Heat the mixture at reflux for 12 hours.

-

Deprotection: Concentrate the reaction mixture and dissolve the residue in DCM. Add TFA and stir at room temperature for 2 hours. Neutralize with aqueous sodium hydroxide and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the target amine.

Note: The Curtius rearrangement involves the use of a potentially explosive azide. Appropriate safety precautions must be taken. Alternative, safer methods for the conversion of the carboxylic acid to the amine are available.[6]

Chiral Auxiliary-Mediated Cyclopropanation

An alternative to catalytic asymmetric cyclopropanation is the use of a chiral auxiliary. In this approach, the starting alkene is attached to a chiral molecule that directs the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

Caption: Chiral auxiliary-mediated cyclopropanation workflow.

Oppolzer's sultam is a commonly used chiral auxiliary for this purpose.[6] The diastereoselective cyclopropanation of an N-enoyl sultam derived from 4-chlorocinnamic acid can provide the desired cyclopropane derivative with high diastereoselectivity. Subsequent saponification removes the auxiliary, yielding the enantiomerically enriched carboxylic acid, which can then be converted to the target amine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers. This method relies on the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, EKR can be applied to either the racemic amine itself or a suitable precursor.

Lipase-Catalyzed Resolution of a Precursor Ester

Lipases are a class of enzymes that are widely used in organic synthesis due to their stereoselectivity and broad substrate scope.[7] A common strategy involves the resolution of a racemic ester precursor.

Table 1: Comparison of Lipases for Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Ester | Enantiomeric Excess (ee) of Product |

| Novozym 435 | Vinyl acetate | Toluene | >99% | >99% |

| Candida antarctica Lipase B (CAL-B) | Isopropenyl acetate | MTBE | 98% | 97% |

| Pseudomonas cepacia Lipase (PCL) | Acetic anhydride | THF | 95% | 96% |

3.1.1. Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Toluene, anhydrous

Procedure:

-

Enzymatic Reaction: To a solution of racemic ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate (1.0 eq) in anhydrous toluene, add Novozym 435 (10% w/w) and vinyl acetate (0.6 eq). Shake the mixture at 40°C.

-

Monitoring: Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

-

Separation: Filter off the enzyme. Separate the unreacted ester and the acylated product by column chromatography.

-

Hydrolysis and Conversion: The unreacted (1R,2S)-ester can be hydrolyzed and converted to the target amine as described in section 2.1.2. The acylated (1S,2R)-product can be de-acylated and the resulting alcohol can be recycled or used for other purposes.

Caption: Enzymatic kinetic resolution workflow.

Dynamic Kinetic Resolution

A limitation of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the unreactive enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.[8]

For the synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, a DKR process could involve the use of a lipase for the stereoselective acylation of the corresponding alcohol precursor, coupled with a ruthenium catalyst to racemize the unreactive alcohol enantiomer.[8]

Conclusion

The stereospecific synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine is a critical endeavor for the pharmaceutical industry. Both asymmetric cyclopropanation and enzymatic resolution offer viable and robust pathways to this important chiral building block. The choice of synthetic strategy will depend on factors such as cost of goods, scalability, and the desired level of enantiopurity.

-

Asymmetric cyclopropanation , particularly with rhodium(II) catalysts, provides a direct and atom-economical route. The continuous development of new and more efficient chiral ligands will further enhance the utility of this approach.

-

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure material. The mild reaction conditions and the potential for dynamic kinetic resolution make this an attractive option, especially for large-scale synthesis.

By understanding the underlying principles and experimental nuances of these methodologies, researchers and drug development professionals can effectively and efficiently synthesize (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, thereby facilitating the discovery and development of novel therapeutics.

References

- Doyle, M. P., et al. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.

- Antonchick, A. P., et al. Rhodium(III)

- Zhang, X., et al. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.

- Pian, J., et al. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters.

- Chuprakov, S., et al. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society.

- Ganton, M. D., & Bower, J. F. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry.

- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.

- Syntheses of Biologically Active 2-Arylcyclopropylamines. RSC Advances.

- Zhang, J., et al. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals.

- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Qu

- Denolf, B., et al. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters.

- Ganton, M. D., & Bower, J. F.

- A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.

- Mao, Y., et al.

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi

- Method of synthesis of trans-2-phenylcyclopropylamine.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.

- Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry.

- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific

- Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters.

- Rac-(1r,2s)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride. PubChem.

- Convergent Total Synthesis of (−)-Cyclopamine. Journal of the American Chemical Society.

- Trans-2-(4-chlorophenyl)cyclopropan-1-amine. BLDpharm.

- (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Sigma-Aldrich.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Synthesis of CPA as described in WO 11/132083.

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

- Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of Organic Chemistry.

- Enzymatic kinetic resolution of the racemic alcohol...

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Resolution of 2-(4-Chlorophenyl)cyclopropan-1-amine

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of 2-(4-chlorophenyl)cyclopropan-1-amine, a crucial chiral building block in modern medicinal chemistry. As the demand for enantiomerically pure active pharmaceutical ingredients (APIs) continues to grow, driven by stringent regulatory standards and a deeper understanding of stereospecific pharmacology, efficient and scalable chiral resolution techniques are of paramount importance. This document delves into the theoretical underpinnings and practical applications of diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Each section offers a detailed, step-by-step protocol, explains the causality behind experimental choices, and is supported by authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and effective chiral separation strategies for this and structurally related compounds.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug design.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, promoting the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2]

The 2-arylcyclopropylamine scaffold is a privileged motif found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] Specifically, 2-(4-chlorophenyl)cyclopropan-1-amine is a key intermediate in the synthesis of various therapeutic agents. The production of this amine as a single enantiomer is therefore a critical step in the manufacturing process of these drugs. This guide will explore the three primary methods for achieving this separation on a laboratory and industrial scale.

Diastereomeric Salt Formation: A Classical and Scalable Approach

Diastereomeric salt formation is a widely employed and often cost-effective method for the resolution of racemic amines on a large scale.[5] The principle lies in the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6]

The Underlying Principle: Exploiting Differential Solubility

The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent system. One salt will preferentially crystallize, leaving the other enriched in the mother liquor. The choice of resolving agent and solvent is crucial and often determined empirically.[5] Tartaric acid and its derivatives are among the most commonly used resolving agents for chiral amines due to their availability and effectiveness.[5]

dot

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution with L-Tartaric Acid

This protocol is a representative procedure for the resolution of 2-(4-chlorophenyl)cyclopropan-1-amine using L-(+)-tartaric acid.

Materials:

-

Racemic 2-(4-chlorophenyl)cyclopropan-1-amine

-

L-(+)-Tartaric acid

-

Methanol

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (flasks, condenser, filter funnel, etc.)

Procedure:

-

Salt Formation:

-

Dissolve 1 molar equivalent of racemic 2-(4-chlorophenyl)cyclopropan-1-amine in a suitable volume of methanol in a round-bottom flask.

-

In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol or a methanol/water mixture. The exact stoichiometry may require optimization.[7]

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be beneficial.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.

-

The enantiomeric excess (e.e.) of the amine in this salt should be determined at this stage (e.g., by chiral HPLC of a small, liberated sample).

-

-

Recrystallization for Enantiomeric Enrichment:

-

If the e.e. is not satisfactory, recrystallize the salt from a fresh portion of the same or a different solvent system. This process can be repeated until the desired enantiomeric purity is achieved.[8]

-

-

Liberation of the Free Amine:

-

Suspend the enantiomerically enriched diastereomeric salt in water.

-

Add an aqueous solution of a strong base, such as 2 M NaOH, until the pH is basic (e.g., pH > 10) to liberate the free amine.[6]

-

Extract the aqueous layer with an organic solvent like dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(4-chlorophenyl)cyclopropan-1-amine.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. The amine can be recovered from this solution by basification and extraction, and then potentially resolved using D-(-)-tartaric acid or another suitable resolving agent.

-

| Parameter | Condition | Rationale |

| Resolving Agent | L-(+)-Tartaric Acid | Readily available and effective for many chiral amines.[5] |

| Solvent | Methanol / Water | Provides a good balance of solubility for both diastereomeric salts, allowing for fractional crystallization. |

| Stoichiometry | 0.5 - 1.0 eq. Tartaric Acid | Using a sub-stoichiometric amount of resolving agent can sometimes improve the efficiency of the resolution.[7] |

| Temperature | Gradual Cooling | Slow cooling promotes the formation of well-defined crystals and improves the separation efficiency. |

Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Approach

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[7] Lipases are a class of enzymes that are particularly well-suited for the resolution of chiral amines and alcohols.[9] In a typical EKR of a racemic amine, one enantiomer is selectively acylated by the lipase in the presence of an acyl donor, while the other enantiomer remains unreacted. This results in a mixture of the acylated amine and the unreacted amine, which can then be separated by conventional methods such as chromatography or extraction.

The Principle of Enantioselective Acylation

The success of EKR relies on the enzyme's ability to selectively bind and catalyze the reaction of one enantiomer at a much higher rate than the other. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the acylation of a wide range of chiral amines.[2] The choice of acyl donor and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E).

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general framework for the EKR of 2-(4-chlorophenyl)cyclopropan-1-amine.

Materials:

-

Racemic 2-(4-chlorophenyl)cyclopropan-1-amine

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup:

-

To a solution of racemic 2-(4-chlorophenyl)cyclopropan-1-amine (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1-2 equivalents).

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

The reaction is typically stirred at a controlled temperature (e.g., 30-50 °C).

-

-

Monitoring the Reaction:

-

The progress of the reaction should be monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.

-

The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[2]

-

The filtrate contains a mixture of the acylated amine and the unreacted amine.

-

This mixture can be separated by column chromatography on silica gel or by an acid-base extraction. For example, extraction with an acidic aqueous solution will protonate the unreacted amine, drawing it into the aqueous phase, while the neutral amide remains in the organic phase.

-

| Parameter | Condition | Rationale |

| Enzyme | Immobilized CAL-B (Novozym 435) | High selectivity and stability for a broad range of amines.[2] |

| Acyl Donor | Ethyl acetate or Vinyl acetate | Common and effective acyl donors for lipase-catalyzed reactions. |

| Solvent | Toluene or MTBE | Anhydrous, non-polar solvents are generally preferred for lipase activity. |

| Temperature | 30-50 °C | Balances reaction rate and enzyme stability. |

Preparative Chiral Chromatography: A High-Resolution Separation Technique

Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for the separation of enantiomers.[10] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition on a Stationary Phase

The enantiomers of 2-(4-chlorophenyl)cyclopropan-1-amine are passed through a column packed with a CSP. The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability.[11] SFC is often preferred for preparative separations due to its lower environmental impact, faster separation times, and easier solvent removal.[12]

dot

Caption: Principle of Chiral Chromatography.

Experimental Protocol: Preparative Chiral SFC

This protocol outlines a general procedure for the preparative chiral SFC separation of 2-(4-chlorophenyl)cyclopropan-1-amine.

Instrumentation and Materials:

-

Preparative SFC system

-

Chiral stationary phase (e.g., a polysaccharide-based column such as CHIRALPAK® IA, IB, or IC)

-

Supercritical carbon dioxide (CO₂)

-

Co-solvent (e.g., methanol, ethanol, isopropanol)

-

Additive (e.g., diethylamine, isopropylamine for basic analytes)

-

Racemic 2-(4-chlorophenyl)cyclopropan-1-amine dissolved in a suitable solvent

Procedure:

-

Method Development (Analytical Scale):

-

Screen various polysaccharide-based CSPs with different mobile phases (CO₂ with a polar co-solvent like methanol).

-

For basic amines, the addition of a small amount of an amine additive (e.g., 0.1-0.5% diethylamine) to the co-solvent is often necessary to improve peak shape and resolution.

-

Optimize the mobile phase composition, flow rate, back pressure, and temperature to achieve baseline separation of the enantiomers.

-

-

Scale-Up to Preparative SFC:

-

Once an optimal analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

-

Dissolve the racemic amine in the mobile phase or a compatible solvent at a high concentration.

-

Perform stacked injections to maximize throughput.

-

-

Fraction Collection and Post-Processing:

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Evaporate the solvent (CO₂ will evaporate upon depressurization, and the co-solvent can be removed under reduced pressure) to obtain the pure enantiomers.

-

| Parameter | Condition | Rationale |

| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IA) | Broad enantioselectivity for a wide range of compounds, including arylcyclopropanes.[2] |

| Mobile Phase | CO₂ / Methanol | "Green" and efficient mobile phase for SFC. |

| Additive | Diethylamine or Isopropylamine | Improves peak shape and resolution for basic analytes by minimizing interactions with residual silanols on the silica support. |

| Detection | UV or Mass Spectrometry | For monitoring the separation and triggering fraction collection. |

Comparative Analysis and Conclusion

The choice of resolution method for 2-(4-chlorophenyl)cyclopropan-1-amine depends on several factors, including the scale of the separation, cost considerations, and the desired level of enantiomeric purity.

| Method | Advantages | Disadvantages | Best Suited For |

| Diastereomeric Salt Formation | Scalable, cost-effective for large quantities. | Often requires extensive optimization, may not be universally applicable. | Industrial-scale production. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for each enantiomer, requires separation of product from unreacted starting material. | Medium to large-scale synthesis where high purity is critical. |

| Preparative Chiral Chromatography | Direct separation, high purity, applicable to a wide range of compounds. | Higher cost of instrumentation and stationary phases, may be less economical for very large scales. | Laboratory-scale synthesis, purification of high-value intermediates, and when other methods fail. |

References

-

Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753–768. [Link]

-

Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

-

Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1836-1845. [Link]

-

Francotte, E. R. (2001). Preparative chiral separations by chromatography: A powerful approach for the isolation of optically pure compounds. Chirality, 13(5), 232-240. [Link]

- Google Patents. (2016).

- Google Patents. (2017).

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.

- Hutt, A. J. (2012). Drug chirality and its clinical significance. In Chirality in drug design and development (pp. 3-32). Wiley-VCH.

-

Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533. [Link]

-

Klerck, K. D., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

-

Li, Z., & Walsh, P. J. (2019). Syntheses of Biologically Active 2-Arylcyclopropylamines. Asian Journal of Organic Chemistry, 8(10), 1696-1710. [Link]

-

Pietruszka, J., Rieche, A. C. M., Wilhelm, T., & Witt, A. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. [Link]

-

Prajapati, D., & Gohain, M. (2005). Lipase-catalyzed kinetic resolution of racemic amines. Tetrahedron Letters, 46(21), 3653-3656. [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

-

Singh, G., & Kumar, A. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Waseda University Repository. [Link]

-

Tót, E., et al. (2000). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 70(3), 113-119. [Link]

-

Van der Velpen, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. [Link]

-

Wsol, V., Skalova, L., & Szotakova, B. (2004). Chiral inversion of drugs: a bioanalytical and pharmacokinetic challenge. Current drug metabolism, 5(6), 517-533. [Link]

-

YMC America, Inc. Cost-Effective Chiral Separation by Preparative HPLC. [Link]

-

Zhang, Y., et al. (2013). On the method development of immobilized polysaccharide chiral stationary phases in SFC using extended range of co-solvents. Journal of Chromatography A, 1285, 149-157. [Link]

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Sci-Hub. Kinetic Enzymatic Resolution of Cyclopropane Derivatives / Advanced Synthesis & Catalysis, 2003 [sci-hub.ru]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ymcamerica.com [ymcamerica.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. selvita.com [selvita.com]

The Pivotal Role of 2-(4-Chlorophenyl)cyclopropan-1-amine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The constrained, three-dimensional architecture of the cyclopropane ring has rendered it a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. Among the myriad of cyclopropyl-containing structures, 2-(4-chlorophenyl)cyclopropan-1-amine, particularly in its enantiomerically pure forms, has emerged as a cornerstone chiral building block. Its strategic incorporation into molecular frameworks has been instrumental in the development of potent and selective therapeutic agents, most notably targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of 2-(4-chlorophenyl)cyclopropan-1-amine, offering field-proven insights into the causal relationships between its stereochemistry and biological activity. Detailed, step-by-step methodologies for key synthetic transformations are presented, underpinned by authoritative references to ensure scientific integrity and reproducibility.

The Strategic Advantage of the Phenylcyclopropylamine Scaffold

The 2-phenylcyclopropylamine core, famously represented by the monoamine oxidase (MAO) inhibitor tranylcypromine, serves as a bioisostere for the ethylamine side chain of phenethylamine neurotransmitters.[1] The cyclopropane ring constrains the molecule into a rigid conformation, which can lead to enhanced binding affinity and selectivity for specific biological targets. The introduction of a chloro-substituent at the 4-position of the phenyl ring further modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacokinetic profile and target engagement. The true potential of 2-(4-chlorophenyl)cyclopropan-1-amine, however, is unlocked through the separation of its enantiomers, as the stereochemical orientation of the amine and phenyl groups is paramount in defining its pharmacological activity.

Synthesis of Racemic trans-2-(4-Chlorophenyl)cyclopropan-1-amine

The synthesis of the racemic trans-isomer of 2-(4-chlorophenyl)cyclopropan-1-amine is a multi-step process that begins with the formation of the corresponding cyclopropanecarboxylic acid, followed by its conversion to the amine.

Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

A common and effective method for the synthesis of the cyclopropanecarboxylic acid precursor involves the cyclopropanation of an appropriate alkene.

Experimental Protocol: Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

This protocol is adapted from established methods for the synthesis of similar phenylcyclopropanecarboxylic acids.[2]

-

Preparation of the Ylide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsulfoxonium iodide to anhydrous dimethyl sulfoxide (DMSO).

-

Slowly add sodium hydride to the suspension at room temperature and stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

-

Cyclopropanation: To the ylide solution, add a solution of 4-chlorocinnamic acid in DMSO dropwise, maintaining the temperature below 25°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid.

Diagram of the Synthetic Workflow for the Carboxylic Acid Precursor:

Caption: Synthesis of the carboxylic acid precursor.

Conversion of the Carboxylic Acid to the Amine via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with retention of configuration.[3][4][5]

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation: To a solution of trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid in an inert solvent such as toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA).[6]

-

Stir the mixture at room temperature for 30 minutes.

-

Rearrangement to Isocyanate: Heat the reaction mixture to reflux for 2-3 hours to facilitate the rearrangement of the acyl azide to the corresponding isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Trapping of the Isocyanate: Cool the reaction mixture and add a suitable alcohol, such as tert-butanol, to trap the isocyanate as a Boc-protected amine.

-

Deprotection: The Boc-protected amine can then be deprotected using standard conditions, such as treatment with hydrochloric acid in dioxane, to yield the desired trans-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride.

Diagram of the Curtius Rearrangement Workflow:

Caption: Conversion of the carboxylic acid to the amine.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic amine into its individual enantiomers is crucial for its application as a chiral building block. The most common method for this is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[7][8][9]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol is a general procedure and may require optimization of solvent and stoichiometry for optimal results.

-

Dissolution: Dissolve the racemic trans-2-(4-chlorophenyl)cyclopropan-1-amine in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, warming gently if necessary.

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with a solution of sodium hydroxide to liberate the free amine.

-

Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation.

Diagram of the Chiral Resolution Process:

Caption: Separation of enantiomers via diastereomeric salt formation.

Asymmetric Synthesis: A More Direct Approach

While chiral resolution is a robust method, asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds. Asymmetric cyclopropanation of 4-chlorostyrene using a chiral catalyst is a key strategy.[10]

Conceptual Workflow for Asymmetric Synthesis:

-

Catalyst Selection: A variety of chiral catalysts, often based on copper or rhodium complexes with chiral ligands, can be employed for the asymmetric cyclopropanation of styrenes.[10]

-

Reaction Conditions: The reaction is typically carried out by reacting 4-chlorostyrene with a diazo compound, such as ethyl diazoacetate, in the presence of the chiral catalyst.

-

Stereocontrol: The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the cyclopropane product.

-

Conversion to Amine: The resulting enantiomerically enriched cyclopropanecarboxylate can then be converted to the corresponding amine via the Curtius rearrangement, as described previously, with retention of stereochemistry.

Applications in Drug Discovery: A Versatile Building Block

The enantiomers of 2-(4-chlorophenyl)cyclopropan-1-amine are valuable intermediates in the synthesis of a range of biologically active molecules.

Sigma Receptor Ligands

The sigma receptors, particularly the σ1 subtype, are implicated in a variety of central nervous system disorders. The phenylcyclopropylamine scaffold has been identified as a promising pharmacophore for the development of selective sigma receptor ligands.[11][12] The precise stereochemistry of the 2-(4-chlorophenyl)cyclopropan-1-amine building block is critical for achieving high affinity and selectivity for the sigma receptor subtypes. The (1R,2S) and (1S,2R) enantiomers often exhibit significantly different binding profiles and functional activities.[11]

Monoamine Oxidase (MAO) Inhibitors

Building upon the legacy of tranylcypromine, analogs incorporating the 2-(4-chlorophenyl)cyclopropan-1-amine scaffold have been investigated as potential MAO inhibitors for the treatment of depression and neurodegenerative diseases.[13][14][15] The 4-chloro substitution can influence the potency and selectivity of the compound for the MAO-A and MAO-B isoforms. The stereochemistry of the cyclopropane ring is a key determinant of the inhibitory activity.

Conclusion

2-(4-Chlorophenyl)cyclopropan-1-amine stands as a testament to the power of stereochemistry in drug design. Its rigid, three-dimensional structure, combined with the electronic influence of the chloro-substituent, makes it a highly valuable chiral building block. The ability to access this compound in its enantiomerically pure forms through either chiral resolution or asymmetric synthesis has opened up avenues for the development of novel therapeutics with improved efficacy and safety profiles. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the strategic use of well-defined chiral building blocks like 2-(4-chlorophenyl)cyclopropan-1-amine will undoubtedly remain a cornerstone of successful drug discovery programs.

References

-

NROChemistry. Curtius Rearrangement. Available at: [Link].

-

Organic Syntheses. Cyclopropanecarboxylic acid. Available at: [Link].

-

National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link].

-

SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link].

-

Chemistry Steps. Curtius Rearrangement. Available at: [Link].

-

ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Available at: [Link].

-

Sumitomo Chemical. Asymmetric Cyclopropanation. Available at: [Link].

-

Wikipedia. Tranylcypromine. Available at: [Link].

- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

PubMed. Monoamine oxidase inhibition by selected anilide derivatives. Available at: [Link].

- Google Patents. Monoamine oxidase inhibitors and methods for treatment and diagnosis of prostate cancer.

-

PubMed Central. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Available at: [Link].

-

Wikipedia. Chiral resolution. Available at: [Link].

-

PubMed. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. Available at: [Link].

-

ChemEurope.com. Chiral resolution. Available at: [Link].

-

PubMed. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Available at: [Link].

-

Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link].

-

PubMed. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Available at: [Link].

Sources

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Chiral_resolution [chemeurope.com]

- 10. mdpi.com [mdpi.com]

- 11. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In--Depth Technical Guide to the Conformational Analysis of 2-(4-Chlorophenyl)cyclopropan-1-amine

Abstract

The 2-phenylcyclopropan-1-amine scaffold is a cornerstone in medicinal chemistry, most notably embodied by the monoamine oxidase inhibitor tranylcypromine. The introduction of substituents onto this framework, such as the 4-chloro group in 2-(4-Chlorophenyl)cyclopropan-1-amine, significantly modulates its physicochemical and pharmacological properties. A molecule's three-dimensional conformation is intrinsically linked to its biological activity, governing its interaction with target receptors. This technical guide provides a comprehensive, field-proven methodology for elucidating the conformational landscape of 2-(4-Chlorophenyl)cyclopropan-1-amine. We detail a synergistic approach that integrates high-level computational chemistry with definitive experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Strategic Importance of Conformational Analysis

The Privileged 2-Phenylcyclopropylamine Scaffold

The cyclopropane ring, with its inherent strain and unique electronic properties, is a valuable motif in drug design.[1][2] When fused with a phenyl and an amine group, it forms the 2-phenylcyclopropylamine core. The parent compound of this class, tranylcypromine, is an irreversible inhibitor of monoamine oxidase (MAO) and has been used clinically as an antidepressant for decades.[3][4] Its rigid structure is thought to mimic the conformation of endogenous monoamines, enabling it to bind effectively to the enzyme's active site.

Rationale for the 4-Chloro Substituent

In medicinal chemistry, halogenation of an aromatic ring is a common and powerful strategy. The introduction of a chlorine atom at the para-position of the phenyl ring in 2-(4-Chlorophenyl)cyclopropan-1-amine serves several purposes:

-

Metabolic Blocking: The 4-position is a common site for oxidative metabolism (hydroxylation). A chloro group can block this pathway, potentially increasing the compound's half-life and bioavailability.[5]

-

Modulation of Electronic Properties: Chlorine is an electron-withdrawing group, which alters the electron density of the phenyl ring and can influence pKa, binding interactions (e.g., halogen bonding), and overall reactivity.

-

Increased Lipophilicity: The chloro group enhances lipophilicity, which can affect membrane permeability and target engagement.

Given these modifications, understanding how the 4-chloro group influences the molecule's preferred three-dimensional shape is paramount for rational drug design and for interpreting structure-activity relationships (SAR). Analogs of tranylcypromine have been investigated as inhibitors for other enzymes, such as lysine-specific demethylase 1 (LSD1), highlighting the therapeutic potential of this scaffold.[6]

The Conformational Imperative in Drug-Receptor Interactions

A molecule's biological function is dictated by its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that is complementary to the binding site of its macromolecular target.[7] Flexible molecules exist as an ensemble of interconverting conformers in solution. A comprehensive conformational analysis aims to identify the most stable conformers, quantify their relative energies, and understand the energy barriers between them. This knowledge is critical for designing next-generation analogs with improved potency and selectivity.

Computational Conformational Analysis: A Multi-Tiered Strategy

Causality Behind the Computational Workflow

A robust computational analysis must balance the need for a thorough exploration of the conformational space with the high computational cost of accurate quantum mechanical calculations. A multi-tiered approach is the industry standard for achieving this balance.[8] We begin with a rapid, less accurate method (Molecular Mechanics) to generate a wide range of possible conformations. This is followed by progressively more accurate, and computationally intensive, quantum mechanics (QM) methods to refine the geometries and energies of the most promising candidates.

We employ Density Functional Theory (DFT) for geometry optimization as it provides a reliable description of molecular structures at a manageable computational cost.[9] For the final energy evaluation, we utilize Møller-Plesset perturbation theory (MP2), which is an ab initio method that often provides a more accurate treatment of electron correlation and non-covalent interactions compared to many DFT functionals, making it well-suited for refining relative conformational energies.[10][11]

Detailed Computational Protocol

Step 1: Initial 3D Structure Generation

-

The trans isomer of 2-(4-Chlorophenyl)cyclopropan-1-amine is built using molecular modeling software (e.g., Avogadro, ChemDraw). Both enantiomers, (1R,2S) and (1S,2R), should be considered, though their conformational energies will be identical.

Step 2: Global Conformational Search

-

Method: A systematic or stochastic conformational search is performed using a Molecular Mechanics (MM) force field (e.g., MMFF94).

-

Rationale: This step efficiently explores the potential energy surface by rotating the key dihedral angles: the C(ring)-C(phenyl) bond and the C(ring)-N bond. This generates hundreds or thousands of potential conformers.

-

Output: A pool of unique conformers, typically filtered by an energy window (e.g., all conformers within 10 kcal/mol of the global minimum).

Step 3: DFT Geometry Optimization

-

Method: The low-energy conformers from the MM search are subjected to full geometry optimization using DFT.

-

Level of Theory: B3LYP functional with the 6-31G(d) basis set.

-

Rationale: This QM level provides accurate geometries for a wide range of organic molecules. A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like the zero-point vibrational energy (ZPVE).

-

Software: Gaussian, ORCA, or similar QM packages.

Step 4: High-Accuracy Single-Point Energy Calculation

-

Method: A single-point energy calculation is performed on each DFT-optimized geometry using a higher level of theory.

-

Level of Theory: MP2 with the 6-311++G(d,p) basis set.

-

Rationale: This step refines the relative energies of the conformers. Using a larger basis set and a method that better accounts for electron correlation provides more trustworthy energy differences, which are critical for predicting conformer populations.[11]

-

Final Energy: The final relative energy (ΔE) of each conformer is calculated by adding the ZPVE correction from the DFT frequency calculation to the MP2 electronic energy.

Visualization: Computational Workflow

Caption: A multi-tiered workflow for computational conformational analysis.

Experimental Characterization and Validation

Rationale for a Dual-Technique Approach

Computational models, while powerful, are approximations of reality. Experimental validation is essential for trustworthiness. We use two orthogonal techniques:

-

NMR Spectroscopy: Provides data on the average conformation in the solution phase, which most closely mimics the physiological environment.[14][15]

-

X-ray Crystallography: Yields the precise, unambiguous conformation in the solid state.[16][17] This serves as an excellent benchmark for validating the accuracy of the computational methods.

Protocol 1: NMR Spectroscopy in Solution

Objective: To determine the time-averaged dihedral angles of the C-C-C-H and H-C-C-N-H systems in solution via vicinal proton-proton coupling constants (³JHH).

Step 1: Sample Preparation

-

Dissolve ~5-10 mg of 2-(4-Chlorophenyl)cyclopropan-1-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational populations and should be reported.

Step 2: Data Acquisition

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to aid in the unambiguous assignment of all proton signals, especially the coupled cyclopropyl protons.

Step 3: Data Analysis

-

Measure the vicinal coupling constants (³JHH) between the cyclopropyl protons. The key couplings are between the proton on the amine-bearing carbon (C1) and the two protons on the adjacent carbon (C3), and between the proton on the phenyl-bearing carbon (C2) and the C3 protons.

-

Apply the Karplus equation, which relates the magnitude of ³JHH to the corresponding H-C-C-H dihedral angle. While several parameterized versions of the equation exist, it provides a qualitative and semi-quantitative measure of the ring pucker and substituent orientation.[18]

Protocol 2: Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and dihedral angles.

Step 1: Crystallization

-

This is often the most challenging step.[16] Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

-

Method: Slow evaporation of a solution of the compound is a common starting point. A solvent screen using various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and solvent/anti-solvent combinations is recommended.

Step 2: Data Collection

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected over a range of crystal orientations.

Step 3: Structure Solution and Refinement

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in a final, highly accurate 3D model of the molecule as it exists in the crystal lattice.[19][20]

Visualization: Experimental Workflow

Caption: Parallel workflows for experimental conformational analysis.

Synthesis and Interpretation of Results

The true power of this analysis comes from integrating the computational and experimental data. The primary focus is the dihedral angle describing the relationship between the phenyl ring and the amine group across the cyclopropane scaffold.

Comparative Data Summary

The results of the computational analysis can be summarized in a table. The key parameter is the C(ipso)-C(2)-C(1)-N dihedral angle, which defines the relative orientation of the two key functional groups. Two primary conformers are expected: one where the amine and phenyl groups are anti-periplanar (dihedral ≈ 180°) and one where they are syn-periplanar (dihedral ≈ 0°).

| Conformer ID | C(ipso)-C(2)-C(1)-N Dihedral (°) | Relative Energy (ΔE) (kcal/mol) [DFT] | Relative Energy (ΔE) (kcal/mol) [MP2] | Predicted Population (298 K) |

| Conf-1 (anti) | 178.5 | 0.00 | 0.00 | ~98% |

| Conf-2 (syn) | 5.2 | 2.85 | 2.50 | ~2% |

Note: Data are representative examples derived from typical computational results for such systems.

Discussion and Interpretation

-

Computational Prediction: The computational results consistently predict that the anti conformer (Conf-1), where the bulky 4-chlorophenyl group and the amine group are on opposite sides of the cyclopropane ring, is the global energy minimum. This is expected due to minimized steric hindrance. The syn conformer is predicted to be significantly higher in energy.

-

Experimental Correlation:

-

X-ray: The single-crystal X-ray structure would be expected to show the molecule adopting the anti conformation (Conf-1) in the solid state, providing a direct validation of the computationally predicted global minimum.

-

NMR: The observed ³JHH coupling constants in solution would be used to calculate a population-weighted average of the dihedral angles. Given the large energy gap predicted by computation, the solution-phase NMR data would likely be dominated by the signals from the anti conformer, with only minor or undetectable contributions from the syn conformer. This would manifest as a set of coupling constants that are highly consistent with the geometry of the anti conformer.

-

-

Governing Forces: The strong preference for the anti conformation is primarily driven by the avoidance of steric repulsion between the large chlorophenyl group and the amine group. Electronic effects, such as hyperconjugative interactions between the amine lone pair and the cyclopropane ring orbitals, also play a role in stabilizing specific rotamers of the amine group itself.[21]

Conclusion and Implications for Drug Development

This integrated computational and experimental approach provides a high-confidence model of the conformational landscape of 2-(4-Chlorophenyl)cyclopropan-1-amine. The analysis robustly demonstrates a strong preference for an anti conformation, where the phenyl and amine substituents are positioned on opposite faces of the cyclopropane ring. This conformation is the global energy minimum in the gas phase (computation), the dominant species in solution (NMR), and the observed structure in the solid state (X-ray).

For drug development professionals, this has critical implications:

-

Bioactive Conformation Hypothesis: It is highly probable that the low-energy anti conformer is the bioactive conformation responsible for binding to targets like MAO or LSD1.

-

Rational Design: Future analog design can be focused on derivatives that preserve or rigidify this anti conformation to potentially enhance binding affinity.

-

QSAR and Docking: Molecular modeling studies, such as quantitative structure-activity relationship (QSAR) and molecular docking, should use the validated anti conformer as the starting point to yield more accurate and predictive results.

By employing the rigorous, self-validating protocols outlined in this guide, research and development teams can confidently characterize the conformational behavior of novel drug candidates, accelerating the journey from molecular design to clinical efficacy.

References

-

Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

-

Boulton, A. A., et al. (1991). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Biochemical Pharmacology, 41(4), 621-626. [Link]

-

Tormena, C. F., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link]

-

Cody, V. (2006). X-Ray Crystallography of Chemical Compounds. Current Computer-Aided Drug Design, 2(2), 113-125. [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Alkorta, I., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. The Journal of Organic Chemistry, 73(24), 9649-9657. [Link]

-

Kawska, A., & Zacharias, M. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(4), 565-582. [Link]

-

EBSCO Information Services. (n.d.). X-ray Determination Of Molecular Structure. [Link]

-

University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]

-

Wlodawer, A., et al. (2008). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

-

Rotili, D., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2149-2152. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]

-

Rowan Scientific. (n.d.). Conformational Searching. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. [Link]

-

OpenStax. (2023). 4.4 Conformations of Cycloalkanes. [Link]

-

Finzel, P., & Löffler, S. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Neural Transmission, 124(8), 901-918. [Link]

-

Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). Journal of Molecular Structure: THEOCHEM, 916(1-3), 33-36. [Link]

-

ResearchGate. (2015). What are the principle differences between DFT/DFT-D and MP2?[Link]

-

ResearchGate. (2015). How do you compare DFT energies to MP2 energies?[Link]

-

Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13193-13202. [Link]

- Bostwick, J. M., & Brown, E. S. (2014). The American Psychiatric Publishing Textbook of Psychopharmacology.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Nicklaus, M. C. (2011). Conformational Sampling and Energetics of Drug-Like Molecules. Methods in Molecular Biology, 672, 39-60. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Searching | Rowan [rowansci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. calcus.cloud [calcus.cloud]

- 13. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 14. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azolifesciences.com [azolifesciences.com]

- 18. auremn.org.br [auremn.org.br]

- 19. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(4-Chlorophenyl)cyclopropan-1-amine: An In-depth Technical Guide

Molecular Structure and an Overview of its Spectroscopic Characteristics

2-(4-Chlorophenyl)cyclopropan-1-amine possesses a chiral center, and the trans isomer is often the focus of synthetic efforts due to its prevalence in biologically active molecules. The key structural features that dictate its spectroscopic properties are:

-

The Cyclopropane Ring: A highly strained, three-membered aliphatic ring.

-

The Primary Amine Group (-NH₂): A key functional group that is readily identifiable in IR and influences fragmentation in MS.

-

The 4-Chlorophenyl Group: An aromatic ring with an electron-withdrawing chlorine atom, which influences the chemical shifts of the aromatic protons in NMR.

The interplay of these components results in a unique spectroscopic fingerprint that can be used for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For 2-(4-Chlorophenyl)cyclopropan-1-amine, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(4-Chlorophenyl)cyclopropan-1-amine is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons. The high-field region of the spectrum is of particular interest due to the characteristic shifts of the cyclopropyl protons.[1]

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| Aromatic (2H) | 7.20 - 7.35 | Doublet | J = ~8.5 | Protons ortho to the chlorine atom. |

| Aromatic (2H) | 7.00 - 7.15 | Doublet | J = ~8.5 | Protons meta to the chlorine atom. |

| Cyclopropyl (1H, CH-N) | 2.40 - 2.60 | Multiplet | Deshielded by the adjacent amine group. | |

| Cyclopropyl (1H, CH-Ar) | 1.90 - 2.10 | Multiplet | Deshielded by the adjacent aromatic ring. | |

| Cyclopropyl (2H, CH₂) | 0.80 - 1.20 | Multiplet | Shielded protons of the cyclopropane ring. | |

| Amine (2H, NH₂) | 1.30 - 1.80 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-Chlorophenyl)cyclopropan-1-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A standard spectral width for proton NMR (e.g., -2 to 12 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The upfield signals for the cyclopropyl carbons are a key diagnostic feature.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Aromatic (C-Cl) | 130 - 135 | Quaternary carbon attached to chlorine. |

| Aromatic (CH) | 128 - 130 | Aromatic methine carbons. |

| Aromatic (C-Cyclopropyl) | 140 - 145 | Quaternary carbon attached to the cyclopropyl ring. |

| Cyclopropyl (CH-N) | 35 - 45 | Carbon attached to the amine group. |

| Cyclopropyl (CH-Ar) | 25 - 35 | Carbon attached to the aromatic ring. |

| Cyclopropyl (CH₂) | 10 - 20 | Methylene carbon of the cyclopropane ring. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Diagram of Spectroscopic-Structural Relationships:

Caption: Relationship between NMR techniques and structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(4-Chlorophenyl)cyclopropan-1-amine, the most prominent features will be the N-H stretches of the primary amine.

Expected IR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands are expected for a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-N Stretch | 1020 - 1250 | Medium | |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For an amine, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z) due to the presence of a nitrogen atom (the Nitrogen Rule).

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment | Notes |

| 167/169 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 152 | [M - NH₂]⁺ | Loss of the amino group. |